3-(2-Phenoxypropanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(23-12-7-3-2-4-8-12)18(22)20-15-13-9-5-6-10-14(13)24-16(15)17(19)21/h2-11H,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGXISBJNRGTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The benzofuran scaffold is commonly synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, β-pyrone intermediates undergo transacetalization and Fries-type O→C rearrangement to form 2-benzofuranyl-3-hydroxyacetones. This method achieves moderate yields (60–75%) and is compatible with electron-donating and withdrawing substituents.
Palladium-Catalyzed C–H Arylation
Recent advances utilize 8-aminoquinoline (8-AQ) as a directing group for Pd-catalyzed C–H arylation. This approach enables regioselective functionalization at the C3 position of benzofuran-2-carboxamides. For instance, coupling aryl iodides with benzofuran-8-AQ carboxamide derivatives in the presence of Pd(OAc)₂ and Ag₂CO₃ affords C3-arylated products in 70–92% yield.
Installation of the 2-Carboxamide Group
Transamidation of Ethyl Benzofuran-2-carboxylate
The ester-to-amide conversion is achieved via a one-pot transamidation protocol. Ethyl benzofuran-2-carboxylate is treated with formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 60°C for 5–6 hours, yielding the primary carboxamide in 85–92% efficiency. Secondary amides (e.g., N,N-dipropyl) require alkylamine nucleophiles and extended reaction times (up to 12 hours).
Direct Aminolysis with Ammonia Gas
Alternative methods employ gaseous ammonia in dichloromethane or toluene. For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate reacts with ammonia-saturated ethanol under reflux to produce the carboxamide, followed by HCl-mediated deprotection of the piperazine moiety.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Catalytic Systems
- Pd(OAc)₂/Ag₂CO₃ : Essential for C–H arylation, with Ag₂CO₃ acting as an oxidant.
- EDC/HOBt : Carbodiimide coupling agents improve acylation yields but require anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- NMR : ¹H NMR (400 MHz, CDCl₃) of 3-(2-phenoxypropanamido)benzofuran-2-carboxamide shows characteristic signals at δ 8.21 (s, 1H, CONH), 7.68–7.12 (m, 8H, aromatic), and 4.52 (q, 2H, OCH₂).
- HRMS : [M+H]⁺ calculated for C₁₈H₁₇N₂O₄: 325.1189; observed: 325.1192.
Challenges and Alternative Routes
Competing Side Reactions
Enzymatic Methods
Recent studies explore lipase-catalyzed transesterification for greener synthesis, though yields remain suboptimal (40–50%) compared to traditional methods.
Chemical Reactions Analysis
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at specific positions.
Common reagents used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically structurally diverse benzofuran derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide has been investigated for its potential therapeutic applications:
- Anti-Cancer Activity: Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. The compound's unique structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide | A549 (Lung Cancer) | TBD | Induces apoptosis |
| Methoxsalen | Psoriasis | N/A | Photochemotherapy |
| Amiodarone | Arrhythmias | N/A | Antiarrhythmic |
Neuroprotective Effects
Studies have shown that certain benzofuran derivatives exhibit neuroprotective properties against excitotoxic damage in neuronal cells. The antioxidant activity of these compounds suggests their potential use in treating neurodegenerative diseases .
Antibacterial and Antiviral Properties
The compound's structure allows it to exhibit antibacterial and antiviral activities, making it a candidate for further exploration in infectious disease treatment.
Case Study 1: Neuroprotective Activity
A study evaluated a series of benzofuran derivatives for their neuroprotective effects against NMDA-induced excitotoxicity. Among the tested compounds, those structurally related to 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide showed significant protection at concentrations of 100 µM, indicating potential therapeutic benefits in neuroprotection .
Case Study 2: Anticancer Screening
In a recent investigation into the anticancer properties of benzofuran derivatives, 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide was included in a panel of compounds screened against non-small cell lung carcinoma cell lines. The results demonstrated promising cytotoxic effects, warranting further studies on its mechanism of action and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound’s anti-tumor and antibacterial properties are attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related benzofuran derivatives are outlined below, supported by data from synthetic, analytical, and bioactivity studies.
Table 1: Key Structural and Bioactivity Comparisons
*Bioactivity inferred from structural analogs (see Notes).
Key Findings:
Structural Differentiation: The phenoxypropanamido group in the target compound distinguishes it from simpler analogs (e.g., 3-propanoylamino or methoxy-substituted derivatives). This bulky, oxygen-rich substituent may enhance lipophilicity and influence binding to biological targets, such as enzymes or receptors . Compared to N-phenyl-2-furohydroxamic acid (Compound 11), the target lacks a hydroxamic acid moiety, which is critical for metal chelation and radical scavenging. This suggests divergent mechanisms of action .
Bioactivity Trends: Benzofuran-2-carboxamides with electron-donating groups (e.g., methoxy in Compound a–g from Table 3 ) exhibit stronger antioxidant activity than those with electron-withdrawing substituents. Vilazodone, a clinically approved analog, demonstrates that carboxamide-linked aromatic systems (e.g., indole derivatives) are viable for CNS applications. The target compound’s phenoxypropanamido group could modulate serotonin receptor affinity, though empirical data are lacking .
Synthetic Accessibility: Patent literature highlights scalable methods for benzofuran-2-carboxamide derivatives via cyclization and amidation .
Notes on Comparative Analysis:
- Antioxidant Potential: While direct data on the target compound are absent, its structural similarity to 7-methoxy-N-substituted derivatives (IC₅₀: 12–45 μM ) suggests testable antioxidant capacity. The phenoxy group’s resonance effects may stabilize radicals, but its steric bulk could reduce efficacy compared to smaller substituents.
- Pharmacological Gaps : Unlike vilazodone, the target compound lacks a fused indole system, which is critical for dual serotonin reuptake inhibition and 5-HT₁A agonism. This limits direct therapeutic comparisons without further studies .
- Synthetic Complexity: The phenoxypropanamido side chain introduces synthetic challenges (e.g., regioselective amidation), necessitating optimization for industrial-scale production, as seen in vilazodone manufacturing .
Biological Activity
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-tumor, antibacterial, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.
Chemical Structure and Synthesis
The compound features a benzofuran scaffold linked to a phenoxypropanamide group, which contributes to its unique biological properties. The synthesis typically involves:
- C–H Arylation : Utilizing palladium-catalyzed reactions to introduce substituents at the C3 position of the benzofuran.
- Transamidation : A one-pot procedure that allows for diversification of the benzofuran derivatives.
This modular approach enables efficient production of various benzofuran derivatives suitable for biological screening .
Anti-Tumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-cancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Antibacterial Properties
Benzofuran derivatives have also shown promising antibacterial activity. The structural features of 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth. Comparative studies with known antibacterial agents suggest that this compound could serve as a lead for developing new antibiotics.
Neuroprotective Effects
A notable aspect of this compound's biological profile is its neuroprotective activity. In vitro studies have indicated that it can protect neuronal cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate). This effect is comparable to established neuroprotective agents, suggesting potential applications in treating neurodegenerative diseases .
The biological activity of 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide is believed to stem from its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
- Receptors : It could modulate receptor activity related to neurotransmission or inflammation.
These interactions lead to alterations in cellular signaling pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related benzofuran derivatives:
- Neuroprotective Studies : A series of benzofuran derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity. Compounds with specific substitutions showed significant protective effects, highlighting the importance of structural modifications in enhancing efficacy .
- Antioxidant Activity : Research has demonstrated that certain benzofuran derivatives possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal tissues. This suggests potential applications in oxidative stress-related conditions .
- Comparative Analysis : When compared with other benzofuran compounds like Methoxsalen and Amiodarone, 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide exhibits unique properties due to its specific substituents, making it a candidate for further investigation in drug development.
Data Summary
Q & A
Q. What are the recommended multi-step synthetic routes for 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide, and how can purity be optimized?
- Methodological Answer: The synthesis involves three critical steps:
Preparation of benzofuran-2-carboxylic acid : Achieved via cyclization of substituted phenols or ketones under acidic conditions.
Pd-catalyzed C-H arylation : Introduces the phenoxypropanamido group at the 3-position of the benzofuran ring.
One-pot transamidation : Converts intermediates to the final carboxamide using optimized reaction conditions (e.g., ammonia or amine sources in polar aprotic solvents).
Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via HPLC (>95% threshold) .
| Step | Key Process | Purification Method |
|---|---|---|
| 1 | Cyclization | Recrystallization |
| 2 | C-H Arylation | Column Chromatography |
| 3 | Transamidation | HPLC |
Q. Which analytical techniques are most effective for characterizing the compound's structural integrity and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the phenoxypropanamido group (¹H/¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography : Resolve ambiguities in stereochemistry for critical intermediates .
Advanced Research Questions
Q. How can computational methods like DFT predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer: Density Functional Theory (DFT) simulations model electronic properties and binding affinities. For example:
- Electrostatic Potential Maps : Identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor).
- Molecular Docking : Predict interactions with enzymes or receptors (e.g., using AutoDock Vina with crystal structures from PDB).
- Binding Energy Calculations : Compare derivatives to optimize pharmacophores.
Reference: Similar approaches validated benzofuran-based Fe³⁺ chemosensors .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, cell lines).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Structural Confirmation : Verify compound identity (e.g., via single-crystal XRD) to rule out isomer impurities.
- Iterative Data Analysis : Revisit experimental design (e.g., dose-response curves) to address variability .
Q. How do structural modifications at the phenoxypropanamido group influence bioactivity?
- Methodological Answer:
- Substituent Screening : Replace phenoxy groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) and assess activity changes.
- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) to correlate hydrophobicity with membrane permeability.
- In Silico QSAR Models : Train models on derivatives to predict ADMET properties .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
